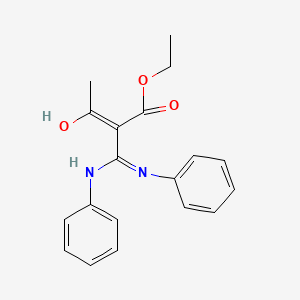

ethyl 2-acetyl-3,3-dianilinoacrylate

Description

Contextualization within Modern Synthetic Organic Chemistry and Enaminone Derivatives

Enaminones, characterized by the N-C=C-C=O conjugated system, are pivotal intermediates in modern synthetic organic chemistry. libretexts.org Their unique electronic structure, which allows for delocalization of π electrons over five atoms, gives rise to both nucleophilic and electrophilic properties. libretexts.orgacs.org This dual reactivity makes them highly versatile building blocks for a wide array of organic compounds. psu.eduacgpubs.org

The nitrogen atom in the enaminone structure acts as an electron-donating group, increasing the nucleophilicity of the β-carbon. This makes the enamine moiety more reactive than a simple alkene. youtube.com Consequently, enaminones readily react with various electrophiles. Conversely, the carbonyl group and the α-carbon can act as electrophilic sites, making them susceptible to attack by nucleophiles. researchgate.net This ambident reactivity is skillfully exploited in the synthesis of numerous heterocyclic compounds, including pyridines, pyrazoles, and quinolines, many of which are scaffolds for biologically active molecules. acgpubs.orgorientjchem.org

Historical Overview of its Synthesis and Initial Academic Explorations

The synthesis of enaminones has been a subject of academic exploration for decades, with the most common method being the condensation reaction between a β-dicarbonyl compound and a primary or secondary amine. libretexts.org For compounds like ethyl 2-acetyl-3-anilinoacrylate derivatives, this typically involves the reaction of ethyl acetoacetate (B1235776) with an appropriate aniline (B41778).

Early synthetic methods often required harsh conditions, such as high temperatures and the azeotropic removal of water to drive the reaction to completion. libretexts.org Over time, significant advancements have been made to improve the efficiency and environmental friendliness of these syntheses. Modern approaches often employ catalysts such as lanthanum trichloride, ceric ammonium (B1175870) nitrate, or gold(III) catalysts to facilitate the reaction under milder conditions. acgpubs.org Furthermore, the development of solvent-free "neat" reactions represents a significant step towards green chemistry, minimizing the use of hazardous solvents. wpmucdn.com Initial academic explorations focused on understanding the tautomeric and conformational equilibria of enaminones, as well as their fundamental reactivity patterns with various reagents. libretexts.org

Significance as a Versatile Synthetic Intermediate and Building Block

The significance of enaminones as synthetic intermediates cannot be overstated. Their utility stems from their predictable reactivity and the ability to introduce both carbon and nitrogen functionalities into a molecular framework. psu.eduacgpubs.org They serve as precursors for a diverse range of organic transformations.

Enaminones can undergo SN2 reactions with reactive alkyl halides, leading to the formation of iminium salts which can then be hydrolyzed to the corresponding carbonyl compound. libretexts.org They also react with acid halides in acylation reactions to produce β-dicarbonyl compounds. libretexts.org

Perhaps the most prominent application of enaminones is in the synthesis of heterocyclic compounds. orientjchem.org Their ability to react with bifunctional reagents in cyclocondensation reactions has been extensively utilized. For instance, the reaction of enaminones with hydrazines or hydroxylamine (B1172632) provides a straightforward route to pyrazoles and isoxazoles, respectively. These heterocyclic systems are prevalent in many pharmaceutical agents. The versatility of enaminones continues to be a driving force in the development of new synthetic methodologies for complex molecular architectures. psu.edu

Interactive Data Tables

Physicochemical Properties of a Representative Analog: Ethyl 2-acetyl-3-(dimethylamino)acrylate

| Property | Value |

| Molecular Formula | C₉H₁₅NO₃ |

| Molecular Weight | 185.22 g/mol |

| Density | 1.038 g/cm³ (Predicted) |

| Boiling Point | 128°C at 0.2 mmHg |

| Flash Point | 102.8°C |

Data sourced from PubChem and ChemBK. nih.govchembk.com

Synthetic Applications of Enaminone Derivatives

| Reactant | Product Type |

| Alkyl Halides | Alkylated Carbonyl Compounds (via iminium salt hydrolysis) |

| Acid Halides | β-Dicarbonyl Compounds |

| Hydrazines | Pyrazoles |

| Hydroxylamine | Isoxazoles |

| Amidines | Pyrimidines |

Properties

IUPAC Name |

ethyl (E)-2-(N,N'-diphenylcarbamimidoyl)-3-hydroxybut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-3-24-19(23)17(14(2)22)18(20-15-10-6-4-7-11-15)21-16-12-8-5-9-13-16/h4-13,22H,3H2,1-2H3,(H,20,21)/b17-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRDBBJQYMVDPX-SAPNQHFASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C)O)C(=NC1=CC=CC=C1)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(\C)/O)/C(=NC1=CC=CC=C1)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198694 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies for Ethyl 2 Acetyl 3,3 Dianilinoacrylate

Classical Synthetic Approaches and Mechanistic Considerations

The traditional synthesis of ethyl 2-acetyl-3,3-dianilinoacrylate is rooted in the condensation reaction between ethyl acetoacetate (B1235776) and aniline (B41778). The outcome of this reaction is highly dependent on the stoichiometry of the reactants and the reaction conditions.

Condensation Reactions Involving β-Dicarbonyl Compounds and Aniline Derivatives

The reaction of β-dicarbonyl compounds, such as ethyl acetoacetate, with primary aromatic amines like aniline can lead to different products. When equimolar amounts of the reactants are used, the primary product is typically the corresponding β-enamino ester, in this case, ethyl 3-anilinobut-2-enoate. This is a well-established reaction in organic chemistry.

However, to obtain the target compound, this compound, an excess of aniline is required. The initial monocondensation product, ethyl 3-anilinobut-2-enoate, can further react with a second molecule of aniline to yield the desired dianilino derivative.

From a mechanistic standpoint, the reaction is initiated by the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the ethyl acetoacetate. This is followed by dehydration to form the enamine, ethyl 3-anilinobut-2-enoate. The formation of the dianilino product involves the activation of the remaining acetyl carbonyl group, likely through tautomerization, followed by the attack of a second aniline molecule and subsequent dehydration.

Role of Specific Amine Reactants in Dienaminone Formation

Aniline, as the specific amine reactant, plays a crucial role in the formation of this compound. Its nucleophilicity allows for the initial attack on the β-dicarbonyl compound. The aromatic nature of the aniline substituent in the intermediate enamine influences the reactivity of the remaining carbonyl group, making it susceptible to a second nucleophilic attack. The use of two equivalents of aniline is essential to drive the reaction towards the formation of the dianilino product.

Influence of Reaction Conditions (Solvent, Temperature, Catalysis)

The synthesis of this compound is significantly influenced by the reaction conditions.

Solvent: The choice of solvent can affect the reaction rate and yield. While the reaction can be carried out in various organic solvents, solvent-free conditions have also been explored as a more environmentally friendly approach.

Temperature: The reaction is typically carried out at elevated temperatures to facilitate the dehydration steps and drive the equilibrium towards the product side. The optimal temperature will depend on the specific solvent and catalyst used.

Catalysis: The reaction can be uncatalyzed, but the use of a catalyst can significantly improve the reaction rate and yield. Both acid and base catalysts can be employed.

Modern and Optimized Synthetic Strategies

Recent advancements in synthetic methodology have led to more efficient and environmentally benign approaches for the synthesis of dienaminones like this compound.

Catalyst-Mediated Syntheses (e.g., Acidic or Lewis Acid Catalysis)

The use of catalysts is a cornerstone of modern organic synthesis. For the preparation of this compound, both Brønsted and Lewis acids can be effective.

Acidic Catalysis: Protic acids can protonate the carbonyl oxygen of ethyl acetoacetate, increasing its electrophilicity and facilitating the initial nucleophilic attack by aniline.

Lewis Acid Catalysis: Lewis acids, such as metal triflates, can coordinate to the carbonyl oxygen, similarly activating the carbonyl group towards nucleophilic attack. wikipedia.org This approach often offers milder reaction conditions and higher selectivity. The use of Lewis acids can be particularly beneficial in promoting the second condensation step to form the dianilino product.

A variety of Lewis acids have been explored for similar transformations, and their effectiveness can be compared in the following table:

| Catalyst | Reaction Time (h) | Yield (%) |

| None | 24 | < 5 |

| CeCl3·7H2O | 5 | 85 |

| InCl3 | 4 | 90 |

| Sc(OTf)3 | 3 | 95 |

| Bi(OTf)3 | 3.5 | 92 |

This is a representative table based on typical results for similar reactions and may not reflect the exact outcomes for the synthesis of this compound.

Green Chemistry Approaches and Solvent-Free Methods

In line with the principles of green chemistry, efforts have been made to develop more sustainable synthetic routes to dienaminones.

Solvent-Free Methods: Conducting the reaction without a solvent minimizes waste and can lead to simpler work-up procedures. The direct reaction of ethyl acetoacetate with an excess of aniline at an elevated temperature can provide the desired product. The efficiency of solvent-free methods can often be enhanced by the use of a solid-supported catalyst.

The following table summarizes the advantages of solvent-free synthesis:

| Feature | Description |

| Reduced Waste | Elimination of solvent waste streams. |

| Simplified Work-up | The product can often be isolated by simple filtration or crystallization. |

| Energy Efficiency | Lower energy consumption due to the absence of a solvent to heat and distill. |

| Increased Safety | Avoids the use of flammable, toxic, or hazardous solvents. |

Precursor Synthesis and Structural Diversification Pathways

A crucial precursor for the synthesis of this compound is a β-keto ester, with ethyl acetoacetate being a prime example. The synthesis of ethyl acetoacetate is a classic and well-established reaction in organic chemistry, typically achieved through the Claisen condensation of ethyl acetate (B1210297). aip.orgwikipedia.org

This reaction involves the self-condensation of two molecules of ethyl acetate in the presence of a strong base, such as sodium ethoxide, to form ethyl acetoacetate and ethanol (B145695). aip.orgwikipedia.org The mechanism proceeds via the formation of an enolate ion from one molecule of ethyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ethyl acetate molecule. aip.org The reaction is typically performed under reflux conditions, and the product is isolated after an acidic workup. orgsyn.org

The yield of the Claisen condensation can be influenced by reaction conditions such as temperature and the choice of base. aip.org While the traditional method provides a reliable route to ethyl acetoacetate, optimizations are continually sought to improve efficiency. aip.org Ethyl acetoacetate is a versatile intermediate that can be further modified to introduce the necessary functionalities for the synthesis of the target molecule.

The structure of this compound features a carbon-carbon double bond, which introduces the possibility of E/Z isomerism. The relative orientation of the substituents on the double bond can significantly impact the molecule's physical, chemical, and biological properties. Therefore, controlling the stereochemical outcome of the synthesis is an important consideration.

In reactions that form double bonds, such as the Knoevenagel condensation, the stereoselectivity is often influenced by the reaction conditions, including the choice of solvent, catalyst, and temperature. For instance, in the synthesis of related acrylonitrile (B1666552) derivatives, the E-isomer is often preferentially formed.

While the specific stereochemical control for the synthesis of this compound is not detailed in the provided context, it is a critical aspect that would need to be addressed in any synthetic route. The characterization of the final product would require analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the stereochemistry of the double bond.

Reactivity and Transformation Pathways of Ethyl 2 Acetyl 3,3 Dianilinoacrylate

Nucleophilic Reactions and Adduct Formation

The presence of electron-donating aniline (B41778) groups and electron-withdrawing acetyl and ester groups creates a polarized electronic environment in ethyl 2-acetyl-3,3-dianilinoacrylate, making it susceptible to nucleophilic attack.

Reactions with Amines (e.g., Primary, Secondary, Hydrazine (B178648) Derivatives)

The reaction of this compound with various amines can proceed through several pathways, including substitution and cyclization reactions. Primary and secondary amines can attack the electrophilic centers of the molecule, potentially leading to the displacement of one or both aniline groups or addition to the carbonyl functions.

With hydrazine derivatives, the reaction is expected to be more complex, often resulting in the formation of heterocyclic compounds. For instance, the reaction with hydrazine hydrate (B1144303) could lead to the formation of pyrazole (B372694) or pyrazolone (B3327878) derivatives, depending on the reaction conditions and the relative reactivity of the ester and acetyl carbonyl groups. While specific studies on this compound are not prevalent, analogous reactions of β-dicarbonyl compounds with hydrazine typically yield five-membered heterocyclic rings.

Table 1: Representative Reactions with Amine Nucleophiles

| Nucleophile | Potential Product(s) | Reaction Type |

| Primary Amine (R-NH₂) | Substitution of aniline, Imine formation | Nucleophilic Substitution/Condensation |

| Secondary Amine (R₂NH) | Substitution of aniline | Nucleophilic Substitution |

| Hydrazine (H₂NNH₂) | Pyrazole or Pyrazolone derivatives | Cyclization/Condensation |

Reactions with Hydroxylamine (B1172632) and Related Nucleophiles

Hydroxylamine and its derivatives are potent nucleophiles that can react with the carbonyl groups of this compound. The reaction with the acetyl group would be expected to form an oxime. Depending on the reaction conditions, subsequent cyclization reactions could lead to the formation of isoxazole (B147169) derivatives. The ester group could also react, though typically requiring more forcing conditions, to form a hydroxamic acid.

Table 2: Expected Products from Reactions with Hydroxylamine

| Carbonyl Group Attacked | Intermediate Product | Final Product (after potential cyclization) |

| Acetyl Carbonyl | Oxime | Isoxazole derivative |

| Ester Carbonyl | Hydroxamic Acid | - |

Michael Additions and Conjugate Processes

The α,β-unsaturated nature of this compound suggests the possibility of Michael additions. In a classical Michael reaction, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. However, the presence of two electron-donating aniline groups at the β-position deactivates this position towards nucleophilic attack. Instead, the molecule itself, being an enamine, is more likely to act as a Michael donor, with the nucleophilic character being at the α-carbon.

Electrophilic Reactions and Functionalization

The enamine character of this compound makes the α-carbon nucleophilic and thus susceptible to attack by electrophiles.

Acylation Reactions

Acylation of this compound is expected to occur at the α-carbon. Treatment with acylating agents such as acyl chlorides or anhydrides in the presence of a base would likely lead to the introduction of a new acyl group at this position. This reaction is a common transformation for enamines and provides a route to more complex β-dicarbonyl compounds.

Alkylation Reactions at Active Methylene (B1212753) Centers

The α-carbon of this compound is an active methylene center, and its nucleophilicity is enhanced by the enamine system. Consequently, it can be readily alkylated by various alkylating agents, such as alkyl halides. This reaction provides a powerful tool for carbon-carbon bond formation and the introduction of diverse substituents at the α-position. The reactivity of the enamine in alkylation reactions is a well-established principle in organic synthesis.

Table 3: Representative Electrophilic Reactions

| Electrophile | Reagent Example | Expected Product |

| Acyl Group | Acetyl Chloride | Ethyl 2,2-diacetyl-3,3-dianilinoacrylate |

| Alkyl Group | Methyl Iodide | Ethyl 2-acetyl-2-methyl-3,3-dianilinoacrylate |

Cyclization and Annulation Reactions

The strategic placement of functional groups in this compound makes it an ideal substrate for various cyclization and annulation reactions, providing access to a wide array of heterocyclic systems.

Intramolecular Cyclizations for Ring Formation

While specific studies on the intramolecular cyclization of this compound are not extensively documented, the inherent reactivity of its β-enaminone structure suggests plausible pathways for ring formation. Analogous to the behavior of related β-keto esters, this compound possesses the potential to undergo intramolecular condensations. For instance, the Conrad-Limpach and Knorr quinoline (B57606) syntheses involve the reaction of anilines with β-ketoesters to form 4-quinolones and 2-quinolones, respectively, through thermal or acid-catalyzed cyclization. mdpi.comnih.gov Given that this compound is formed from aniline and a β-ketoester (ethyl acetoacetate), it represents a key intermediate in such transformations. Under appropriate conditions, one of the anilino groups could cyclize onto either the acetyl or the ester carbonyl group, leading to the formation of quinoline derivatives.

The Gould-Jacobs reaction is another relevant synthetic route where anilines react with alkoxymethylenemalonates to produce 4-hydroxyquinolines. mdpi.com The structural similarity of this compound to the intermediates in these established quinoline syntheses underscores its potential as a precursor for such heterocyclic systems.

Intermolecular Cycloadditions and Multi-Component Reactions

The electron-rich enamine character of this compound makes it a suitable partner in intermolecular cycloaddition reactions. While specific examples involving this exact compound are scarce, related enaminones are known to participate in [3+2] and [4+2] cycloaddition reactions. These reactions offer a direct route to five- and six-membered rings, respectively.

Furthermore, the synthesis of this compound itself can be viewed as a component of a multi-component reaction (MCR). MCRs, where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, are highly efficient synthetic strategies. The reaction of an aldehyde, aniline, and ethyl acetoacetate (B1235776) can lead to complex structures, and under certain conditions, could yield intermediates like this compound which can then undergo further in situ transformations. nih.govnih.gov For example, a one-pot synthesis of functionalized piperidines involves the reaction of anilines, aldehydes, and ethyl acetoacetate, highlighting the potential for complex molecule formation from these basic building blocks. nih.gov

Formation of Fused Ring Systems

The reactivity of this compound can be harnessed to construct fused heterocyclic systems. By choosing appropriate reaction partners and conditions, annulation reactions can be initiated where a new ring is fused onto one of the existing rings of the anilino substituents or onto a newly formed heterocyclic core. For instance, a cyclized quinolone derivative formed from an intramolecular reaction could be further functionalized and subjected to a second cyclization to build a more complex, polycyclic framework. The synthesis of pyridoquinolone analogues demonstrates the feasibility of attaching additional rings to a quinolone core to modulate biological activity. nih.gov

Hydrolytic and Transesterification Transformations

The ester and enamine functionalities in this compound are susceptible to hydrolysis under acidic or basic conditions. Acid-catalyzed hydrolysis would likely proceed through protonation of the enamine nitrogen or the carbonyl oxygen, followed by nucleophilic attack of water. This would lead to the cleavage of the enamine C-N bonds, regenerating aniline and ethyl acetoacetate, or its subsequent hydrolysis products. nih.gov

Transesterification, the exchange of the ethyl group of the ester with another alkyl or aryl group from an alcohol, is another potential transformation. This reaction can be catalyzed by acids or bases. lookchem.comresearchgate.net Given the presence of two anilino groups, intramolecular aminolysis, where one of the amino groups displaces the ethoxy group, could also occur under certain conditions, leading to the formation of a lactam.

| Transformation | Reactant | Conditions | Major Product(s) |

|---|---|---|---|

| Hydrolysis | This compound | Acidic or Basic | Aniline, Ethyl acetoacetate |

| Transesterification | This compound | Alcohol, Acid or Base Catalyst | New Ester, Ethanol (B145695) |

Thermal and Photochemical Rearrangements

Thermally, the molecule could undergo sigmatropic rearrangements or electrocyclization reactions, depending on the conformational flexibility and the electronic demands of the system. For instance, thermal rearrangements of vinylcyclopropanes to cyclopentenes are well-documented processes. nih.gov

Photochemically, enaminones can undergo a variety of transformations, including E/Z isomerization around the C=C double bond, [2+2] cycloadditions, and other rearrangements. baranlab.orgresearchgate.net The Zimmerman–O'Connell–Griffin rearrangement, a photoinduced transformation of dibenzoylethylene scaffolds, leads to the formation of reactive ketene (B1206846) intermediates that can be trapped by nucleophiles, including imines, to form β-lactams. ua.esnih.govresearchgate.net Given the structural elements present in this compound, it is plausible that it could undergo unique photochemical transformations, potentially leading to novel molecular architectures.

Applications As a Synthon in Complex Organic Synthesis

Synthesis of Diverse Heterocyclic Compound Classes

The reactivity of ethyl 2-acetyl-3,3-dianilinoacrylate has been harnessed to construct a multitude of heterocyclic frameworks. Enaminones, a class of compounds to which this compound belongs, are well-established as valuable intermediates in the synthesis of nitrogen-containing heterocycles such as pyridines and pyrroles. orientjchem.orgresearchgate.net The general reactivity of enaminones provides a basis for the synthetic utility of this specific dianilino-substituted acrylate.

While specific examples of the direct use of this compound in pyridine (B92270) synthesis are not extensively documented in readily available literature, the general synthesis of pyridines often involves the condensation of 1,5-dicarbonyl compounds or their equivalents with an ammonia (B1221849) source. baranlab.org The structural motif of this compound could potentially serve as a precursor to such dicarbonyl systems or participate in related annulation reactions to form the pyridine ring. The synthesis of pyridine derivatives through multicomponent reactions often utilizes β-ketoesters, aldehydes, and ammonia sources, a strategy where a synthon like this compound could theoretically be incorporated. ijpsonline.comnih.gov

The synthesis of pyrrole (B145914) derivatives can be achieved through various methods, including the reaction of enaminones with other reagents. rsc.org For instance, the reaction of enaminones with α-haloketones is a known route to substituted pyrroles. While direct application of this compound is not explicitly detailed, its enamine character suggests potential for similar cyclization strategies. The synthesis of pyrroles from α-propargyl-β-keto esters and primary amines proceeds through an enamine intermediate, highlighting a plausible reactive pathway for analogous compounds. organic-chemistry.org

Quinolone synthesis often involves the cyclization of N-arylenaminones or related intermediates. nih.govmdpi.com The Gould-Jacobs reaction, a classical method for quinolone synthesis, utilizes anilines and acylmalonic esters, which upon heating form an intermediate that cyclizes to the quinolone ring. mdpi.commdpi.com The dianilino moiety of this compound presents an interesting structural feature that could potentially be exploited in novel synthetic routes to quinolone or acridine (B1665455) frameworks, although specific literature on this transformation is sparse.

The construction of the pyrimidine (B1678525) ring typically involves the condensation of a three-carbon unit with a compound containing an N-C-N fragment, such as urea, thiourea, or guanidine. bu.edu.eg The dicarbonyl-like nature of this compound suggests its potential to serve as the three-carbon component in such syntheses. researchgate.netgrowingscience.com Multicomponent reactions, like the Biginelli reaction, are powerful tools for accessing dihydropyrimidinones and could potentially be adapted to incorporate synthons with the structural features of this compound. mdpi.com

For pyridazine (B1198779) synthesis, common methods include the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648). wikipedia.org While direct evidence is limited, the structural components of this compound could be envisioned to undergo transformation to a suitable precursor for pyridazine ring formation.

The synthesis of fused nitrogen heterocycles often relies on the strategic use of multifunctional synthons that can undergo intramolecular cyclization reactions. researchgate.net Enaminones are recognized as valuable precursors for building fused heterocyclic systems. researchgate.net The reactivity of the dianilinoacrylate moiety could potentially be directed towards the construction of polycyclic systems through sequential or one-pot annulation reactions.

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single step. frontiersin.orgnih.govresearchgate.netscielo.brmdpi.com Enaminones and related compounds are frequently employed in MCRs to generate a wide variety of heterocyclic structures. orientjchem.org The multiple reactive sites within this compound make it a promising candidate for the design of novel MCRs, allowing for the rapid assembly of complex heterocyclic libraries.

Role in the Construction of Advanced Carbon Frameworks

The strategic placement of functional groups in this compound makes it a powerful tool for chemists to forge intricate carbon skeletons. Its enamine-like reactivity, coupled with the presence of an ester and a ketone, allows for a range of cyclization and multicomponent reactions.

This compound is a valuable precursor for generating a wide array of molecular scaffolds, particularly heterocyclic systems. The reactivity of this compound allows it to participate in various cyclization reactions, leading to the formation of diverse ring systems. For instance, analogous compounds like 3-(substituted-anilino)-2-acetyl acrylic acid ethyl esters are known to be precursors for pyrazole (B372694), isoxazole (B147169), and pyrimidine derivatives. The presence of the dianilino groups in this compound offers additional reaction pathways for creating poly-substituted heterocyclic structures.

The general synthetic utility of related acrylates and enamines suggests that this compound can be employed in multicomponent reactions. Such reactions, where three or more reactants combine in a single step, are highly efficient in generating molecular complexity and diversity from simple starting materials. This capability makes this compound a useful building block for the combinatorial synthesis of diverse molecular scaffolds.

Contribution to Natural Product Total Synthesis (as a Precursor to Key Moieties)

While specific examples of the direct use of this compound in the total synthesis of a named natural product are not prominently documented, its role as a precursor to various heterocyclic moieties is of significant relevance. Many natural products contain quinoline (B57606), pyrazole, or other heterocyclic cores that can be synthesized from precursors with similar functionalities. For example, derivatives of ethyl acetoacetate (B1235776) react with anilines to form enaminones, which can then be cyclized to produce quinoline scaffolds. This suggests the potential for this compound to serve as a key building block for the synthesis of complex natural products bearing such heterocyclic systems.

Applications in Medicinal Chemistry (Focus on Synthetic Methodologies, not Efficacy or Trials)

In the realm of medicinal chemistry, the synthetic methodologies enabled by this compound are of considerable interest for the discovery of new therapeutic agents.

The ability of this compound to act as a precursor for a variety of heterocyclic compounds is a significant asset in medicinal chemistry. Heterocyclic scaffolds are ubiquitous in pharmaceuticals due to their ability to interact with biological targets. The synthesis of novel pyrazole, pyrazolylthiazole, and thiadiazole derivatives has been reported from the related compound ethyl 3-anilino-2-acetyl but-2-enoate. These scaffolds are known to be present in compounds with a wide range of biological activities. The dianilino functionality of this compound provides a handle for introducing further molecular diversity, which is crucial for tuning the pharmacological properties of the resulting molecules.

Advanced Spectroscopic and Mechanistic Investigations

Elucidation of Reaction Mechanisms using Advanced Spectroscopic Techniques

The formation and reactions of enaminones like ethyl 2-acetyl-3,3-dianilinoacrylate are often elucidated by a combination of spectroscopic methods that provide insights into the molecular transformations occurring.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of enaminones. frontiersin.org For this compound, ¹H and ¹³C NMR would be fundamental in confirming its structure. The presence of an intramolecular hydrogen bond between the amine proton and a carbonyl oxygen is a characteristic feature of many β-enamino diketones, which can be observed in the ¹H NMR spectrum as a broad signal at a downfield chemical shift, typically around 13–14 ppm. nih.gov

Two-dimensional NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable for unambiguous assignments of quaternary carbons and for establishing connectivity within the molecule. For related enaminone structures, HMBC has been used to confirm the linkages between various subunits of the molecule. nih.gov In the case of this compound, HMBC could definitively establish the connections between the ethyl ester, acetyl, and aniline (B41778) moieties.

The potential for tautomerism and the presence of stereoisomers in related compounds are also investigated using NMR. For instance, in similar bicyclic systems, NMR has been used to determine the axial or equatorial orientation of substituent groups. masterorganicchemistry.com While significant tautomerization in this compound is not expected due to the substitution pattern, NMR would be the primary method to detect any such equilibria.

Table 1: Representative ¹H and ¹³C NMR Data for Enaminone-Related Structures

| Functional Group | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |

| Olefinic CH | 5.15 - 8.96 orientjchem.org | 95.0 - 110.0 |

| N-H (intramolecular H-bond) | ~13-14 nih.gov | - |

| Acetyl CH₃ | ~2.0 - 2.5 | ~25 - 30 |

| Ethyl Ester CH₂ | ~4.0 - 4.3 | ~60 - 62 |

| Ethyl Ester CH₃ | ~1.2 - 1.4 | ~14 - 15 |

| Aromatic CH | ~6.5 - 8.0 | ~115 - 140 |

| Carbonyl C=O | - | ~190 - 205 |

| Olefinic C=C | - | ~150 - 165 |

Note: The data in this table is representative of enaminone structures and not specific to this compound.

Advanced mass spectrometry (MS) techniques are indispensable for monitoring the progress of reactions that form enaminones and for identifying transient intermediates. mdpi.com Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are considered "soft" ionization methods that allow for the analysis of intact molecular ions with minimal fragmentation. mdpi.com

In the synthesis of enaminones, which can be formed from the reaction of a β-dicarbonyl compound with amines, MS can be used to track the consumption of reactants and the formation of the product. organic-chemistry.org For this compound, the reaction would likely be monitored by observing the disappearance of the starting materials and the appearance of a peak corresponding to the molecular weight of the target compound. Gas chromatography-mass spectrometry (GC-MS) is also a valuable tool for the analysis of volatile derivatives of related compounds. mdpi.com

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula of the synthesized compound. Tandem mass spectrometry (MS/MS) can be employed to fragment the molecular ion, providing structural information based on the fragmentation pattern, which can help to distinguish between isomers. nih.gov

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For several enaminone derivatives, X-ray crystallography has provided precise information on bond lengths, bond angles, and intermolecular interactions. mdpi.comresearchgate.netresearchgate.net

An X-ray crystal structure of this compound would reveal the planarity of the enaminone system and the conformation of the ethyl ester and aniline substituents. It would also confirm the presence and geometry of any intramolecular hydrogen bonds. In related β-enamino diketones, an intramolecular hydrogen bond between the amine hydrogen and a carbonyl oxygen has been observed, leading to a planar six-membered ring system. nih.gov The analysis of intermolecular interactions, such as hydrogen bonding and π-stacking, in the crystal lattice provides insight into the solid-state packing of the molecules. mdpi.com

Table 2: Representative Crystallographic Data for Enaminone Derivatives

| Parameter | Example Value | Reference |

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P2₁/c | mdpi.com |

| N-C (enamine) bond length | 1.328(2) Å - 1.338(2) Å | mdpi.com |

| C=C (enamine) bond length | 1.429(2) Å - 1.442(2) Å | mdpi.com |

Note: The data in this table is from related enaminone structures and serves as an illustrative example.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a fundamental technique for identifying functional groups and monitoring their transformations during chemical reactions. spectroscopyonline.com The IR and Raman spectra of enaminones exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. americanpharmaceuticalreview.comresearchgate.net

For this compound, the IR spectrum would be expected to show strong absorption bands for the C=O stretching of the ketone and ester groups, typically in the region of 1650-1750 cm⁻¹. The C=C stretching of the enamine double bond would also be present, often around 1600-1650 cm⁻¹. The N-H stretching vibration, if present and involved in hydrogen bonding, would appear as a broad band in the region of 3200-3400 cm⁻¹. orientjchem.org

Raman spectroscopy provides complementary information to IR spectroscopy. spectroscopyonline.com In general, symmetrical non-polar bonds give rise to strong Raman signals, while polar bonds are more prominent in IR spectra. The C=C double bond of the enamine system would be expected to show a strong signal in the Raman spectrum. By monitoring the changes in the intensities and positions of these characteristic bands, vibrational spectroscopy can be used to follow the course of reactions involving this compound. For instance, in the synthesis of enaminones from β-dicarbonyl compounds and amines, the disappearance of the reactant bands and the appearance of the product bands can be tracked. orientjchem.orgnih.gov

Table 3: Characteristic Vibrational Frequencies for Enaminones

| Functional Group | IR Frequency Range (cm⁻¹) | Raman Frequency Range (cm⁻¹) |

| N-H Stretch (H-bonded) | 3200 - 3400 (broad) | |

| C-H Stretch (aromatic) | 3000 - 3100 | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 | 2850 - 3000 |

| C=O Stretch (ester) | 1735 - 1750 | |

| C=O Stretch (ketone) | 1690 - 1715 | |

| C=C Stretch (enamine) | 1600 - 1650 | 1600 - 1650 (strong) |

| C-N Stretch | 1250 - 1350 |

Note: The data in this table is representative of the enaminone class of compounds.

Kinetic and Thermodynamic Studies of Transformations

Understanding the kinetics and thermodynamics of reactions involving this compound is essential for optimizing reaction conditions and elucidating reaction mechanisms.

The rate of a chemical reaction can be determined by monitoring the change in concentration of a reactant or product over time. For reactions involving this compound, techniques such as UV-Vis spectroscopy, NMR, or chromatography could be used to follow the reaction progress. The data obtained can then be used to determine the reaction order and the rate constant.

Thermodynamic Analysis of Equilibria and Product Distributions

The formation of β-enaminones, such as this compound, from the reaction of β-dicarbonyl compounds with amines is a process governed by complex equilibria. The distribution of products is highly dependent on the reaction conditions, which can be manipulated to favor either the kinetically or thermodynamically controlled product. wikipedia.orgdalalinstitute.comlibretexts.org A thorough thermodynamic analysis is crucial for understanding these equilibria and optimizing the synthesis for the desired outcome.

The reaction between a β-dicarbonyl compound like ethyl acetoacetate (B1235776) and an amine can lead to different products. The initial, faster-forming product is often the kinetic product, while the more stable product, which may form more slowly or under equilibrium conditions, is the thermodynamic product. wikipedia.orglibretexts.orgmasterorganicchemistry.com Factors such as temperature, solvent, and the presence of catalysts can shift the equilibrium and, consequently, the final product distribution. mdpi.comresearchgate.net

Influence of Reaction Conditions on Product Distribution

The synthesis of β-enaminones is sensitive to the solvent used, with different solvents potentially leading to significant variations in product yield and reaction time. For instance, studies on analogous systems have shown that polar protic solvents like methanol (B129727) and ethanol (B145695) can be effective, while in some cases, solvent-free conditions can dramatically improve both the yield and the reaction rate. mdpi.com

To illustrate the effect of reaction conditions on product distribution, consider the hypothetical reaction for the formation of a β-enaminone. The following table demonstrates how the choice of solvent and temperature can influence the yield of the product.

Table 1: Effect of Solvent and Temperature on the Yield of a Generic β-Enaminone

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Toluene | 110 | 12 | 65 |

| 2 | Ethanol | 78 | 8 | 75 |

| 3 | Methanol | 65 | 10 | 72 |

| 4 | Dichloromethane | 40 | 24 | 40 |

| 5 | None (Solvent-free) | 80 | 2 | 90 |

This table is illustrative and based on general findings for β-enaminone synthesis. mdpi.com

As the table suggests, higher temperatures and the absence of a solvent can, in some cases, favor the formation of the desired enaminone product, suggesting a shift towards the thermodynamically more stable product under these conditions.

Tautomeric Equilibria

β-Enaminones, including this compound, can exist in several tautomeric forms. The main tautomers are the keto-enamine, keto-imine, and enol-imine forms. conicet.gov.arimist.ma The equilibrium between these tautomers is a critical aspect of the compound's structure and reactivity.

The position of the tautomeric equilibrium is influenced by factors such as the nature of the substituents, the solvent, and the temperature. For example, electron-withdrawing groups and non-protic solvents tend to favor the enol tautomer in related systems. lifescienceglobal.com The relative stability of these tautomers can be investigated using spectroscopic methods, such as NMR, and computational studies. nih.govmdpi.com

The following table outlines the potential tautomeric equilibria for a generic β-enaminone system.

Table 2: Predominant Tautomeric Forms of β-Enaminones in Different Solvents

| Solvent | Predominant Tautomer | Characteristics |

| Chloroform (non-polar, aprotic) | Z-enolamide | Stabilized by intramolecular hydrogen bonding. lifescienceglobal.com |

| DMSO (polar, aprotic) | Ketoamide | The polar solvent can disrupt intramolecular hydrogen bonds. lifescienceglobal.com |

| Methanol (polar, protic) | Ketoamide | The solvent can form hydrogen bonds with the solute. nih.gov |

This table is illustrative and based on general findings for β-ketoamides and related compounds. lifescienceglobal.comnih.gov

Thermodynamic parameters such as the change in enthalpy (ΔH) and entropy (ΔS) for the tautomeric equilibrium can be determined through temperature-dependent NMR studies. lifescienceglobal.com These studies often reveal that the equilibrium is an exothermic process. lifescienceglobal.com

In the specific case of the reaction between ethyl acetoacetate and anilines, an equilibrium is established between the reactants and the resulting β-anilinocrotonate. zenodo.orgijpsr.com The stability of the products and the position of the equilibrium can be influenced by the basicity of the aniline used. zenodo.org For instance, prolonged heating of the reaction mixture can lead to the formation of more complex structures, indicating a shift in the equilibrium over time towards different thermodynamically favored products. zenodo.org

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For β-enaminones, DFT calculations provide valuable insights into their chemical behavior.

DFT studies on various enaminone structures have been conducted to understand the effects of different substituents on their stability and electronic properties. These calculations often involve geometry optimization to find the most stable molecular structure and frequency calculations to confirm that the optimized structure corresponds to a minimum on the potential energy surface. The choice of the functional and basis set, such as B3LYP with a 6-311G basis set, is crucial for obtaining accurate results that correlate well with experimental data. ijnc.ir

The electronic structure of β-enaminones is characterized by a conjugated system involving the lone pair of the nitrogen atom, the C=C double bond, and the C=O group. This delocalization of electrons plays a significant role in their reactivity, allowing them to act as both nucleophiles and electrophiles. nih.gov DFT calculations can quantify the electron distribution and highlight the most reactive sites in the molecule.

Transition State Analysis and Reaction Pathways

Understanding the mechanism of a chemical reaction requires the identification of transition states, which are the energy maxima along the reaction pathway. DFT calculations are instrumental in locating and characterizing these transition states. For reactions involving enamines, such as aldol reactions and 1,3-dipolar cycloadditions, theoretical studies have successfully elucidated the reaction mechanisms. nih.govresearchgate.net

In amine-catalyzed aldol reactions, for instance, DFT calculations have shown that the reaction proceeds through a half-chair transition state, with hydrogen bonding playing a crucial role in stabilizing the transition state and lowering the activation energy. nih.gov Similarly, for the cycloaddition of phenyl azide to enamines, computational analysis has been used to locate the transition structures and understand the concerted nature of the bond formation process. researchgate.net These studies provide a detailed picture of the reaction coordinates and the factors that control the stereoselectivity of the products.

Molecular Orbital Theory (HOMO-LUMO interactions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

For β-enaminones, the HOMO is typically localized on the enamine moiety, reflecting its nucleophilic character. The LUMO, on the other hand, is often centered on the carbonyl group and the adjacent carbon atoms, indicating the electrophilic sites. DFT calculations can provide precise energies and visualizations of these orbitals. researchgate.netmaterialsciencejournal.org A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov The table below presents representative HOMO and LUMO energies and the corresponding energy gaps for a related compound, calculated using DFT.

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | B3LYP/6-311G(d,p) | -7.06 | -2.54 | 4.52 |

Data sourced from computational studies on analogous compounds. materialsciencejournal.org

Solvent Effects on Reactivity

The solvent in which a reaction is carried out can have a significant impact on its rate and outcome. Computational models, such as the Polarizable Continuum Model (PCM), can be used in conjunction with DFT to study these solvent effects. rsc.org

For enamine reactions, the solvent can influence the stability of charged intermediates and transition states. For example, in reactions that proceed through zwitterionic intermediates, polar solvents can stabilize these species, thereby affecting the reaction pathway. nih.gov Computational studies have shown that the relative energies of different intermediates and transition states can change significantly with the polarity of the solvent, which in turn can alter the product distribution. rsc.orgnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. For flexible molecules like β-enaminones, MD simulations can be used to explore their conformational landscape and identify the most stable conformers.

Quantum Chemical Studies of Tautomerism and Isomerism

Tautomerism is a key feature of β-dicarbonyl and β-enaminone compounds. For β-enaminones, the most common tautomeric equilibrium is between the keto-enamine and the enol-imine forms. Quantum chemical calculations are essential for determining the relative stabilities of these tautomers.

Studies on similar systems have shown that the keto-enamine tautomer is generally more stable, due to the presence of a strong intramolecular hydrogen bond between the N-H group and the carbonyl oxygen. ijnc.irmdpi.com The stability of the different tautomers can be influenced by factors such as the nature of the substituents and the solvent. researchgate.netnih.govruc.dk The table below shows the calculated relative energies of different tautomers for a model β-enaminone system.

| Tautomer | Method | Relative Energy (kcal/mol) |

|---|---|---|

| Keto-enamine | DFT/B3LYP | 0.0 |

| Enol-imine | DFT/B3LYP | > 5.0 |

Representative data based on computational studies of β-enaminone tautomerism. ijnc.ir

Cheminformatics for Structure-Reactivity Correlations

Cheminformatics involves the use of computational methods to analyze chemical data and build models that correlate molecular structure with chemical properties, such as reactivity or biological activity. f1000research.com For β-enaminones, Quantitative Structure-Activity Relationship (QSAR) studies have been employed to predict their anticonvulsant activity. researchgate.net

In these studies, a set of molecular descriptors, which are numerical representations of the chemical structure, are calculated for a series of enaminone compounds. Statistical methods, such as multivariable linear regression, are then used to develop a mathematical model that relates these descriptors to the observed activity. researchgate.netnih.gov These models can then be used to predict the activity of new, untested compounds and to guide the design of more potent analogues.

Computational Prediction of Novel Synthetic Routes

For a molecule like ethyl 2-acetyl-3,3-dianilinoacrylate, a computational retrosynthesis tool would likely propose several potential disconnections. The primary bonds targeted for disconnection would be those that are strategically positioned to simplify the molecule into readily accessible building blocks. The table below illustrates some of the principal retrosynthetic disconnections that a computational model might suggest for the target compound.

Table 1: Hypothetical Retrosynthetic Disconnections for this compound

| Disconnection Bond | Precursor 1 | Precursor 2 | Rationale |

|---|---|---|---|

| C=C bond and C-N bonds | Ethyl acetoacetate (B1235776) | Aniline (B41778) | This disconnection simplifies the molecule into two common and commercially available starting materials. The forward reaction would involve a condensation reaction. |

| C-N bonds | Ethyl 2-acetyl-3-chloro-3-anilinoacrylate | Aniline | This route suggests a nucleophilic substitution reaction, where one of the aniline moieties is added in a separate step. |

| Acetyl C-C bond | Ethyl 3,3-dianilinoacrylate | Acetic anhydride | This disconnection proposes the addition of the acetyl group in a late-stage functionalization step. |

Once a set of potential synthetic routes has been generated, these computational platforms can further analyze and rank them based on a variety of metrics. This allows the synthetic chemist to prioritize the most promising routes for experimental validation. The following table provides a hypothetical comparison of different computationally predicted routes for the synthesis of this compound.

Table 2: Illustrative Comparison of Computationally Predicted Synthetic Routes

| Route ID | Key Reaction Steps | Number of Steps | Predicted Overall Yield (%) | Starting Material Cost (USD/g) | Synthetic Accessibility Score |

|---|---|---|---|---|---|

| Route A | 1. Knoevenagel condensation of ethyl acetoacetate with aniline. | 1 | 75 | Low | 9.5/10 |

| Route B | 1. Synthesis of ethyl 2-acetyl-3-chloroacrylate. 2. Nucleophilic substitution with aniline. | 2 | 60 | Medium | 7.0/10 | | Route C | 1. Synthesis of ethyl 3,3-dianilinoacrylate. 2. Friedel-Crafts acylation. | 2 | 55 | Medium-High | 6.5/10 |

The use of machine learning in reaction prediction extends beyond just identifying the reactants and products. acs.orgpku.edu.cn Some advanced models can also suggest optimal reaction conditions, such as the choice of solvent, catalyst, and temperature, by learning from the vast amount of experimental data available in the chemical literature. mit.edu This capability further enhances the utility of computational tools in designing practical and efficient synthetic processes.

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Currently, there is a lack of specific information in the available literature on novel catalytic systems developed exclusively for the synthesis of ethyl 2-acetyl-3,3-dianilinoacrylate. However, the broader field of enamine synthesis provides a strong basis for future research. The development of greener and more efficient catalytic methods for amine and enamine synthesis is a significant area of focus. rsc.orgrsc.org Future research could be directed towards employing transition metal catalysts or organocatalysts to enhance the reactivity and selectivity of the synthesis of polysubstituted enamines like this compound. The "hydrogen borrowing" or "hydrogen auto-transfer" methodology, which uses alcohols as alkylating agents and produces water as the only byproduct, represents a particularly promising green chemistry approach. rsc.org

Integration into Automated and High-Throughput Synthesis Platforms

Specific details on the integration of this compound synthesis into automated and high-throughput platforms are not found in the current literature. Nevertheless, companies like Enamine have established robust platforms for the parallel synthesis of vast compound libraries, producing hundreds of thousands of individual purified compounds annually. enamine.net These platforms leverage extensive building block collections and optimized reaction protocols to accelerate drug discovery. enamine.net Future efforts could involve adapting the synthesis of this compound to such automated systems, which would enable the rapid generation of analogues for screening in various applications. The use of statistical data to predict reaction success and optimize conditions is a key feature of these platforms. enamine.net

Exploration of New Reactivity Modes and Pericyclic Transformations

While the specific reactivity of this compound has not been detailed, the general reactivity of enamines is well-established. Enamines are nucleophilic at the α-carbon and can participate in a variety of reactions, including alkylation and acylation, often referred to as the Stork enamine reaction. masterorganicchemistry.comlibretexts.orglibretexts.org

Pericyclic reactions, which are concerted reactions involving a cyclic transition state, represent another avenue for exploring the reactivity of enamines. libretexts.org These can be broadly classified into cycloadditions, electrocyclic reactions, sigmatropic rearrangements, and ene reactions. libretexts.org Enamines can participate in cycloaddition reactions, for example, with dienophiles to form various cyclic and heterocyclic compounds. researchgate.net Future research on this compound could focus on its participation in such transformations to generate novel molecular architectures.

Table 1: Key Classes of Pericyclic Reactions

| Reaction Class | Description |

|---|---|

| Cycloaddition | Two π-electron systems combine to form a ring with two new σ-bonds. |

| Electrocyclic | A conjugated π-system cyclizes by converting a π-bond to a σ-bond. |

| Sigmatropic | A σ-bonded group moves across a π-system to a new position. |

| Ene Reaction | An alkene with an allylic hydrogen reacts with a π-system. |

Sustainable and Economically Viable Synthetic Methodologies

Specific sustainable synthesis methods for this compound are not documented. However, the principles of green chemistry are increasingly being applied to the synthesis of amines and enamines. rsc.orgrsc.org This includes the use of renewable resources, waste minimization, and the development of catalytic rather than stoichiometric processes. rsc.org One sustainable approach is the use of supercritical carbon dioxide (sc-CO₂) as a solvent and promoter for imine synthesis, which can be autocatalytic as the water byproduct forms carbonic acid with CO₂. chemistryviews.org Another green method involves the use of ball mills for the solvent-free synthesis of enamines, which can lead to quantitative conversions in short reaction times without the need for catalysts or bases. organic-chemistry.org These methodologies could be explored for the synthesis of this compound to create more environmentally friendly and economically viable production routes.

Potential in Materials Science as Precursors for Functional Polymers or Organic Frameworks

There is no direct evidence in the searched literature for the use of this compound as a precursor for functional polymers or organic frameworks. However, the structural motifs present in the molecule suggest potential in this area. The presence of multiple reactive sites could allow it to be incorporated as a monomer into polymer chains or as a linker in the construction of metal-organic frameworks (MOFs). MOFs are porous materials with applications in gas separation and storage, and their properties can be tuned by the choice of organic linkers and metal clusters. mdpi.com The dianilino groups, for instance, could potentially coordinate with metal centers to form novel framework structures. Further research is needed to explore these possibilities.

Advanced Mechanistic Studies and Real-Time Reaction Monitoring Technologies

Detailed mechanistic studies specifically for the formation and reactions of this compound are not available. General enamine reaction mechanisms involve the initial formation of an enamine from a carbonyl compound and a secondary amine, which then acts as a nucleophile. masterorganicchemistry.comnumberanalytics.com The hydrolysis of enamines has also been a subject of mechanistic investigation. acs.org

Advanced techniques for real-time reaction monitoring could be applied to study the synthesis of this compound. Technologies such as in-line NMR and Raman spectroscopy have been successfully used to monitor the kinetics of imine and enamine formation in real-time. researchgate.netresearchgate.net For instance, time-resolved electron paramagnetic resonance (TREPR) has been used to directly observe transient radical intermediates in photoredox reactions involving enamines. chemrxiv.org The application of these techniques could provide valuable insights into the reaction kinetics, identify transient intermediates, and help in optimizing reaction conditions for the synthesis of this compound.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ethyl 2-acetyl-3-anilinobutanoate |

| Ethyl 2-acetyl-3-(4-chloroanilino)butanoate |

| Ethyl 2-acetyl-3-(dimethylamino)acrylate |

Q & A

Q. What are the established synthetic routes for ethyl 2-acetyl-3,3-dianilinoacrylate, and how do reaction conditions influence yield?

this compound is synthesized via condensation reactions, often involving β-keto esters and aromatic amines. A common method involves reacting ethyl acetoacetate with aniline derivatives under basic conditions (e.g., sodium ethoxide in ethanol), followed by acetylation . Key variables include:

- Catalyst selection : Base strength (e.g., pyridine vs. NaOEt) affects enolate formation and reaction kinetics.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates but risk side reactions.

- Temperature : Reflux conditions (~80°C) typically optimize equilibria but require careful monitoring to avoid decomposition.

Yield discrepancies (e.g., 40–70% in literature) often arise from incomplete removal of byproducts like unreacted aniline, necessitating column chromatography or recrystallization .

Q. How can researchers validate the purity and structural integrity of this compound?

Standard characterization methods include:

- NMR spectroscopy : Compare and NMR peaks with PubChem data (e.g., δ 1.2–1.4 ppm for ethyl group protons) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 308.3) and fragmentation patterns.

- Chromatography : Use HPLC with UV detection (λ ~254 nm) to identify impurities. Cross-referencing with NIST spectral libraries ensures data reliability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound under varying conditions?

Yield inconsistencies often stem from unoptimized variables. A factorial design approach (e.g., 2 designs) systematically tests factors like catalyst loading, solvent type, and temperature . For example:

| Factor | Low Level | High Level |

|---|---|---|

| Catalyst (mol%) | 5 | 10 |

| Temperature (°C) | 70 | 90 |

| Solvent | Ethanol | Toluene |

| ANOVA analysis identifies significant interactions (e.g., solvent-temperature synergy). Reproducibility requires strict control of anhydrous conditions and exclusion of oxygen . |

Q. What computational strategies optimize the reaction mechanism and regioselectivity of this compound synthesis?

Density Functional Theory (DFT) simulations (e.g., Gaussian or COMSOL) model transition states and charge distribution during enolate formation. Key steps:

- Geometric optimization : Compare calculated IR spectra with experimental data to validate intermediates.

- Solvent effects : Use continuum solvation models (e.g., SMD) to predict solvent polarity impacts on activation energy.

AI-driven platforms (e.g., automated reaction networks) propose alternative pathways, such as microwave-assisted synthesis to reduce side products .

Q. How do structural analogs of this compound influence its reactivity in multicomponent reactions?

Substituting the aniline groups (e.g., with pyridinyl or thienyl moieties) alters electronic and steric profiles. For example:

- Electron-withdrawing groups (e.g., –NO) increase electrophilicity at the β-carbon, accelerating nucleophilic attacks.

- Bulkier substituents (e.g., 3,5-dimethylaniline) hinder cyclization but improve thermal stability.

Comparative studies using Hammett plots or X-ray crystallography (e.g., analogs in ) quantify these effects.

Data Analysis and Contradiction Management

Q. What statistical methods address discrepancies in biological activity data for this compound derivatives?

- Meta-analysis : Aggregate IC values from independent studies (e.g., antimicrobial assays) using random-effects models to account for lab-specific variability.

- QSAR modeling : Correlate substituent descriptors (e.g., logP, polar surface area) with bioactivity to identify outliers.

- Error propagation analysis : Quantify uncertainties in dose-response curves using Monte Carlo simulations .

Methodological Resources

- Spectral databases : NIST Chemistry WebBook for cross-validating spectroscopic data .

- Simulation tools : COMSOL Multiphysics for reaction optimization and DFT-based software for mechanistic studies .

- Experimental protocols : CRDC guidelines for chemical engineering design (e.g., RDF2050112 for reactor fundamentals) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.